1-(Benzenesulfonylmethyl)-3-methylbenzene
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Overview
Description
1-(Benzenesulfonylmethyl)-3-methylbenzene is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by a benzenesulfonyl group attached to a methylbenzene (toluene) structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonylmethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 3-methylbenzyl alcohol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonyl compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. These processes utilize benzenesulfonyl chloride and 3-methylbenzyl alcohol as starting materials, with catalysts and solvents optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonylmethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products:
- Oxidation products include sulfonic acids and sulfoxides.
- Reduction products include sulfides and thiols.
- Substitution reactions yield various substituted benzenesulfonyl derivatives .
Scientific Research Applications
1-(Benzenesulfonylmethyl)-3-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonylmethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Used in similar sulfonation reactions but lacks the methyl group on the benzene ring.
3-Methylbenzenesulfonamide: Similar structure but with an amide group instead of a sulfonyl group.
Toluene-4-sulfonyl chloride: Another sulfonyl compound with a different substitution pattern on the benzene ring
Uniqueness: 1-(Benzenesulfonylmethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the benzenesulfonyl and methyl groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-6-5-7-13(10-12)11-17(15,16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCFAVVOCLAODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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